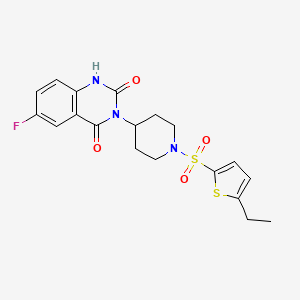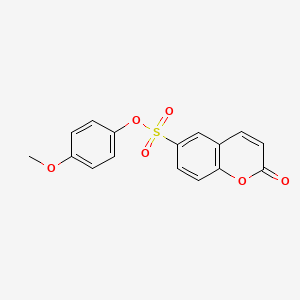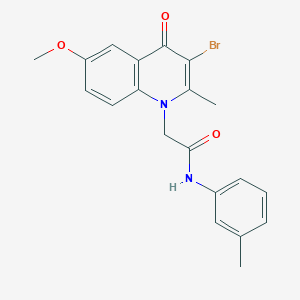
(2S)-2-Methyl-4-(4-methylphenyl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Methyl-4-(4-methylphenyl)butan-1-ol, also known as para-menthane-4-ol, is a natural organic compound that is commonly used in the fragrance industry due to its minty and fresh aroma. However, recent scientific research has shown that this compound has potential therapeutic properties, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of (2S)-2-Methyl-4-(4-methylphenyl)butan-1-ol is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that (2S)-2-Methyl-4-(4-methylphenyl)butan-1-ol has various biochemical and physiological effects. For example, this compound has been shown to decrease the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation in the body. Additionally, (2S)-2-Methyl-4-(4-methylphenyl)butan-1-ol has been shown to inhibit the growth of various fungal species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S)-2-Methyl-4-(4-methylphenyl)butan-1-ol in lab experiments is that it is a natural compound that can be easily synthesized. Additionally, this compound has been shown to have potent therapeutic properties, making it a promising candidate for further investigation. However, one limitation of using (2S)-2-Methyl-4-(4-methylphenyl)butan-1-ol in lab experiments is that its mechanism of action is not fully understood, which may make it more difficult to design experiments that accurately assess its therapeutic potential.
Direcciones Futuras
There are several future directions for research on (2S)-2-Methyl-4-(4-methylphenyl)butan-1-ol. One direction is to investigate its potential as a treatment for inflammatory diseases such as arthritis. Another direction is to investigate its potential as a treatment for fungal infections. Additionally, future research could focus on elucidating the mechanism of action of this compound, which could lead to the development of more targeted and effective therapies. Finally, future research could investigate the potential of (2S)-2-Methyl-4-(4-methylphenyl)butan-1-ol as a natural alternative to synthetic drugs, which could have fewer side effects and be more sustainable.
Métodos De Síntesis
(2S)-2-Methyl-4-(4-methylphenyl)butan-1-ol can be synthesized through various methods, including the reduction of pulegone, a natural organic compound found in essential oils such as pennyroyal and peppermint. Other methods include the oxidation of limonene or the reduction of menthone.
Aplicaciones Científicas De Investigación
The potential therapeutic properties of (2S)-2-Methyl-4-(4-methylphenyl)butan-1-ol have been investigated in various scientific studies. One study found that this compound has potent anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. Another study found that (2S)-2-Methyl-4-(4-methylphenyl)butan-1-ol has antifungal properties, making it a potential treatment for fungal infections.
Propiedades
IUPAC Name |
(2S)-2-methyl-4-(4-methylphenyl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-10-3-6-12(7-4-10)8-5-11(2)9-13/h3-4,6-7,11,13H,5,8-9H2,1-2H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQWEJCVOGJGRX-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC[C@H](C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Methyl-4-(4-methylphenyl)butan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-Methoxypyridin-3-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2686677.png)
![2-(2-chloro-6-fluorophenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2686679.png)
![6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2686680.png)
![2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ethanesulfonamide](/img/structure/B2686682.png)
![Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate](/img/structure/B2686687.png)
![4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carboxylic acid](/img/structure/B2686688.png)
![Diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate](/img/structure/B2686689.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenyl)acetamide](/img/structure/B2686693.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2686696.png)


